Diethyl hexa-2,4-dienedioate Diethyl hexa-2,4-dienedioate
Brand Name: Vulcanchem
CAS No.: 1441-57-2
VCID: VC0223900
InChI:
SMILES:
Molecular Formula: C9H15NS3
Molecular Weight: 0

Diethyl hexa-2,4-dienedioate

CAS No.: 1441-57-2

Cat. No.: VC0223900

Molecular Formula: C9H15NS3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Diethyl hexa-2,4-dienedioate - 1441-57-2

Specification

CAS No. 1441-57-2
Molecular Formula C9H15NS3
Molecular Weight 0

Introduction

Chemical Structure and Composition

Diethyl hexa-2,4-dienedioate, also referred to as 1,6-diethyl hexa-2,4-dienedioate in some contexts, is a conjugated diester with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198 Da . The compound features a six-carbon chain with conjugated double bonds at positions 2 and 4, with carboxylic ester groups at positions 1 and 6. This structural arrangement creates a system with extended π-electron delocalization, contributing to its unique chemical behavior and reactivity patterns. The conjugated nature of the compound makes it particularly susceptible to addition reactions and polymerization processes that exploit its electronic configuration.

The molecule's structure can be visualized as a linear carbon chain with alternating double bonds flanked by ethyl ester groups at both termini. This arrangement provides multiple reactive sites that can participate in various chemical transformations. The conjugated system allows for extended delocalization of electrons throughout the molecule, enhancing its stability while simultaneously making it reactive toward certain types of chemical reactions.

Structural Characteristics

The defining feature of diethyl hexa-2,4-dienedioate is its conjugated diene system integrated with two ethyl ester functionalities. This structural arrangement contributes significantly to its chemical behavior and physical properties. The conjugated system creates regions of electron density that can participate in various chemical reactions, particularly those involving electrophilic or nucleophilic species. The presence of ester groups at both ends of the molecule provides additional reactivity patterns typical of carboxylic acid derivatives.

Unlike its related compound dimethyl hexa-2,4-diynedioate (C₈H₆O₄), which contains triple bonds rather than double bonds, diethyl hexa-2,4-dienedioate exhibits distinct reactivity based on its olefinic character . The presence of double bonds rather than triple bonds affects the molecule's geometry, flexibility, and electronic distribution, resulting in different chemical and physical properties. The linear arrangement of the conjugated double bonds also contributes to the compound's ability to undergo polymerization reactions under specific conditions.

Physical Properties

Diethyl hexa-2,4-dienedioate possesses several notable physical properties that influence its behavior in various chemical and physical processes. These properties are critical for understanding its solubility, reactivity, and potential applications in organic synthesis and materials science.

Key Physical Parameters

The compound's physical characteristics provide insight into its behavior in different environments and its potential applications. These properties have been systematically documented and are presented in Table 1.

Table 1: Physical Properties of Diethyl Hexa-2,4-dienedioate

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198 Da
LogP1.96
Polar Surface Area (PSA)53 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Heavy Atoms Count14
Rotatable Bond Count7
Number of Rings0
Carbon Bond Saturation (Fsp3)0.4

Data source: Chemical database information

The moderate LogP value of 1.96 suggests a balance between hydrophilic and hydrophobic character, influencing the compound's solubility profile in various solvents. This property is particularly important when considering its applications in organic synthesis and its behavior in different reaction media. The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors indicate limited hydrogen bonding capacity, which affects its interactions with polar solvents and other molecules capable of hydrogen bonding.

The compound's relatively high number of rotatable bonds (7) suggests considerable conformational flexibility, which can impact its reactivity and ability to adopt specific conformations during chemical reactions or crystallization processes. This flexibility also plays a role in its polymerization behavior, as it affects how the molecules can align and bond during the polymerization process.

Stereoisomerism

Diethyl hexa-2,4-dienedioate exhibits interesting stereochemical properties due to the presence of two double bonds in its structure. Each double bond can adopt either an E (trans) or Z (cis) configuration, leading to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). These stereoisomers can display different physical properties, reactivity patterns, and behavior in polymerization reactions.

Polymerization Behavior

One of the most significant research findings regarding diethyl hexa-2,4-dienedioate concerns its remarkable polymerization behavior, particularly for the (Z,Z) stereoisomer. This aspect of the compound's chemistry has attracted considerable attention in polymer science and materials chemistry.

UV-Induced Polymerization

When exposed to ultraviolet light in its crystalline state, diethyl (Z,Z)-hexa-2,4-dienedioate undergoes a stereospecific polymerization process, yielding an ultra-high molecular mass polymer with exceptional stereoregularity . This polymerization occurs through a topochemical mechanism, where the reaction is guided by the pre-organization of the monomer molecules in the crystal lattice. The process results in a highly stereoregular polymer with a tritactic structure, as confirmed by detailed 13C NMR spectroscopic analysis .

The polymerization reaction in the crystalline state proceeds with minimal molecular movement, as the monomer molecules are already aligned in positions favorable for bond formation. This pre-organization explains the high degree of stereoregularity observed in the resulting polymer. The process represents an elegant example of how molecular arrangement in the solid state can control the outcome of a chemical reaction, leading to materials with precisely defined structures that would be difficult to achieve through conventional solution-phase polymerization methods.

Polymer Structure and Properties

The polymer derived from diethyl (Z,Z)-hexa-2,4-dienedioate displays a tritactic structure, referring to the stereoregular arrangement of substituents along the polymer backbone . This high degree of stereoregularity contributes to specific physical and mechanical properties that are valuable for various materials science applications. The ultra-high molecular weight of the polymer further enhances its mechanical strength and thermal stability, properties that are desirable in high-performance polymeric materials.

The stereoregular nature of the polymer affects its crystallinity, melting point, solubility, and mechanical properties. These characteristics can be tailored by controlling the polymerization conditions, offering potential for developing materials with specific property profiles. The unique polymerization behavior of diethyl (Z,Z)-hexa-2,4-dienedioate thus represents a valuable approach to creating structurally well-defined polymers with potential applications in areas requiring materials with precise structural and physical properties.

Related Compounds and Derivatives

Several structurally related compounds and derivatives of diethyl hexa-2,4-dienedioate have been synthesized and studied, providing additional insights into the chemistry of this class of molecules. These related compounds often exhibit modified reactivity or physical properties due to structural variations.

Fluorinated Derivatives

Synthetic Approaches and Reactions

While the search results provide limited specific information about the synthesis of diethyl hexa-2,4-dienedioate, general synthetic approaches to such compounds typically involve esterification of the corresponding dicarboxylic acids or transesterification of other esters. These reactions often employ standard conditions for ester formation, including acid catalysis or the use of coupling reagents.

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